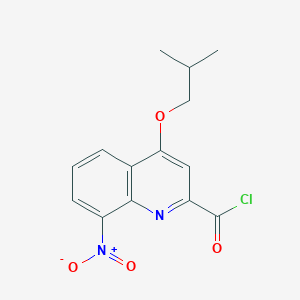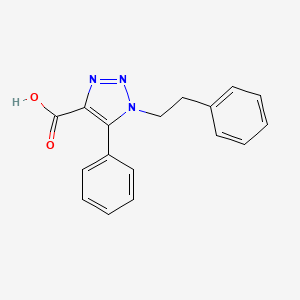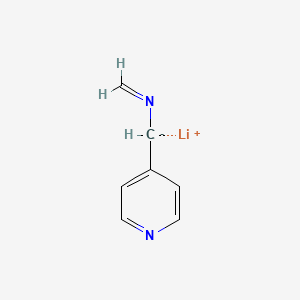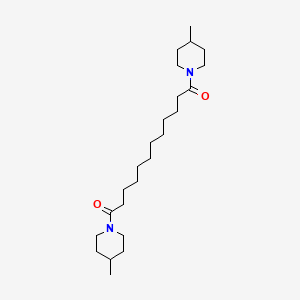
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride typically involves multiple steps One common method starts with the nitration of quinoline to introduce the nitro group at the 8-positionFinally, the carbonyl chloride group is introduced using thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, thiols, and bases like triethylamine.
Major Products
Reduction: 4-(2-Methylpropoxy)-8-aminoquinoline-2-carbonyl chloride.
Substitution: 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxamide, 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxylate.
Aplicaciones Científicas De Investigación
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylpropoxy)-8-aminoquinoline-2-carbonyl chloride
- 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxamide
- 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxylate
Uniqueness
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride is unique due to the presence of both the nitro and carbonyl chloride groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
754216-33-6 |
|---|---|
Fórmula molecular |
C14H13ClN2O4 |
Peso molecular |
308.71 g/mol |
Nombre IUPAC |
4-(2-methylpropoxy)-8-nitroquinoline-2-carbonyl chloride |
InChI |
InChI=1S/C14H13ClN2O4/c1-8(2)7-21-12-6-10(14(15)18)16-13-9(12)4-3-5-11(13)17(19)20/h3-6,8H,7H2,1-2H3 |
Clave InChI |
JJIUIBJNYKHNIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)




![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)


